molecular formula C34H23NO8 B8146408 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No.: B8146408
M. Wt: 573.5 g/mol
InChI Key: GAVSBPMLXPLVNC-UHFFFAOYSA-N
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Description

4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenylazanediyl linkage and biphenyl-dicarboxylic acid groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves a multi-step process. One common method includes the reaction of 4,4’-dicarboxylic acid biphenyl with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its interaction with molecular targets through coordination bonds. The phenylazanediyl and biphenyl-dicarboxylic acid groups facilitate binding to metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is unique due to its combination of phenylazanediyl and biphenyl-dicarboxylic acid groups, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[4-(N-[4-(3,5-dicarboxyphenyl)phenyl]anilino)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23NO8/c36-31(37)24-14-22(15-25(18-24)32(38)39)20-6-10-29(11-7-20)35(28-4-2-1-3-5-28)30-12-8-21(9-13-30)23-16-26(33(40)41)19-27(17-23)34(42)43/h1-19H,(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVSBPMLXPLVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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